Chlorofluoroacetamide

Vue d'ensemble

Description

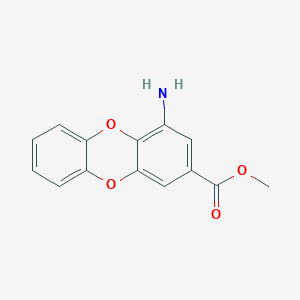

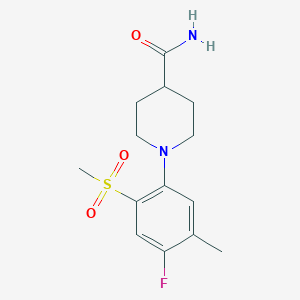

Chlorofluoroacetamide (CFA) is a compound with the molecular formula C2H3ClFNO . It has a molecular weight of 111.50 g/mol . It is also known by other names such as 2-chloro-2-fluoroacetamide .

Synthesis Analysis

CFA has been used as a novel warhead of targeted covalent inhibitor (TCI) . In one study, it was appended to quinazoline and showed high reactivity toward Cys797 of the epidermal growth factor receptor (EGFR) . Another study reported the use of chlorofluoroacetic acid in an Ugi multicomponent reaction for the rapid synthesis of dipeptidic CFA derivatives .

Molecular Structure Analysis

The IUPAC name of CFA is 2-chloro-2-fluoroacetamide . Its InChI is InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6) and the InChIKey is BUIKMFCMUJNGDU-UHFFFAOYSA-N . The canonical SMILES representation is C(C(=O)N)(F)Cl .

Chemical Reactions Analysis

CFA has been used in the development of targeted covalent inhibitors (TCIs) due to its ability to form a covalent bond with a cysteine residue . Despite its weak intrinsic reactivity, CFA showed high reactivity toward specific targets when appended to certain molecules .

Physical And Chemical Properties Analysis

CFA has a molecular weight of 111.50 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are both 110.9887196 g/mol . The topological polar surface area is 43.1 Ų .

Applications De Recherche Scientifique

Antiviral Research

CFA has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for the viral replication of COVID-19. Researchers have developed dipeptidic CFA derivatives that exhibit strong inhibitory activity, highlighting the compound’s potential in the development of new antiviral agents .

Cancer Therapy

In the realm of oncology, CFA derivatives have been utilized as targeted covalent inhibitors (TCIs) for mutated epidermal growth factor receptor (EGFR). These derivatives show selective inhibition of the mutated EGFR over the wild-type, suggesting their potential in treating non-small-cell lung cancer .

Enzyme Inhibition

CFA-based compounds have been applied in the discovery of irreversible covalent inhibitors for cysteine proteases. This approach has been particularly useful in fragment-based drug discovery, providing a method to identify compounds with specific binding affinity to targeted proteins .

Kinase Research

CFA has been introduced as a novel warhead for TCIs, showing high specificity and reactivity towards certain kinase cysteines. This has implications for the development of new drugs with enhanced pharmacological potency and target specificity .

Pharmacokinetics

The pharmacokinetic properties of CFA derivatives have been studied, with findings suggesting that certain derivatives can block SARS-CoV-2 replication in infected cells. This points to the potential of CFA in the development of drugs with strong antiviral activity and suitable pharmacokinetic profiles for clinical use .

Chemical Synthesis

CFA is used in chemical synthesis, particularly in Ugi multicomponent reactions, to rapidly produce compounds with potential therapeutic applications. This demonstrates the compound’s utility in streamlining the synthesis of complex molecules .

Proteomics

CFA-appended compounds have been employed in mass-based chemical proteomics analyses to achieve high covalent modification selectivity for targeted proteins in living cells. This application is significant for understanding protein functions and interactions .

Environmental Applications

While direct references to environmental applications of CFA were not found, the compound’s role in membrane technologies for pollutant removal and organic degradation could be inferred. Advanced membrane science utilizes various compounds for sustainable environmental applications, and CFA’s properties may contribute to this field .

Mécanisme D'action

Target of Action

Chlorofluoroacetamide (CFA) primarily targets the 3C-like protease (3CL pro) . This protease is a crucial component of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a promising target for COVID-19 treatment .

Mode of Action

CFA acts as a cysteine reactive warhead , forming a covalent bond with its target . Specifically, it forms a covalent bond with Cys145 at the catalytic center of 3CL pro . This interaction results in the inhibition of the 3CL pro, thereby blocking the replication of SARS-CoV-2 in infected cells .

Biochemical Pathways

The primary biochemical pathway affected by CFA involves the processing of polyproteins pp1a and pp1ab in SARS-CoV-2 . By inhibiting 3CL pro, CFA disrupts the digestion of these polyproteins into nonstructural proteins, which are crucial components of the viral replication–translation machinery .

Pharmacokinetics

When CFA derivative 8a (YH-6) was orally administered to mice, its plasma concentration reached 15.2 µM after 1 hour and decreased to 0.40 µM after 6 hours . This suggests that CFA has sufficient pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to be a potential lead compound for the treatment of COVID-19 .

Result of Action

The result of CFA’s action is the strong inhibition of SARS-CoV-2 replication in infected cells . Its potency is comparable to that of nirmatrelvir . The covalent bond it forms with Cys145 at the catalytic center of 3CL pro is crucial for this strong antiviral activity .

Action Environment

The environment-dependent hydrolysis of CFA can potentially reduce off-target protein modification by CFA-based drugs . This suggests that environmental factors can influence the action, efficacy, and stability of CFA .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIKMFCMUJNGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294193 | |

| Record name | 2-chloro-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorofluoroacetamide | |

CAS RN |

431-09-4 | |

| Record name | 431-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)